molecular formula C6H15NO2 B13477386 2,2-Dimethoxybutan-1-amine

2,2-Dimethoxybutan-1-amine

Cat. No.: B13477386
M. Wt: 133.19 g/mol
InChI Key: DAHLGHZXTGMQTA-UHFFFAOYSA-N
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Description

2,2-Dimethoxybutan-1-amine (molecular formula: C₆H₁₅NO₂, molecular weight: 133.19 g/mol) is a branched primary amine featuring two methoxy (-OCH₃) groups at the second carbon of the butan-1-amine backbone. This compound is structurally characterized by its polar substituents, which influence its physicochemical properties, including solubility, boiling point, and reactivity. Methoxy groups are electron-donating, which may enhance the amine’s nucleophilicity and alter its interaction with biological targets or reaction partners .

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

2,2-dimethoxybutan-1-amine

InChI

InChI=1S/C6H15NO2/c1-4-6(5-7,8-2)9-3/h4-5,7H2,1-3H3

InChI Key

DAHLGHZXTGMQTA-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxybutan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethoxybutane with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and catalysts is crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxybutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines .

Scientific Research Applications

2,2-Dimethoxybutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethoxybutan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2,2-dimethoxybutan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₆H₁₅NO₂ 133.19 Two methoxy groups at C2 High polarity due to oxygen atoms; potential for hydrogen bonding .
2,2-Dimethylbutan-1-amine C₆H₁₅N 101.19 Two methyl groups at C2 Lower polarity; increased hydrophobicity compared to methoxy analogs .
2-Ethyl-2-methoxybutan-1-amine C₇H₁₇NO 131.22 One ethyl and one methoxy group at C2 Moderate polarity; steric hindrance from ethyl group may reduce reactivity .
N,2-Dimethylbutan-1-amine C₆H₁₅N 101.19 Methyl groups at N and C2 Reduced basicity due to N-methylation; altered steric profile .

Physicochemical and Reactivity Insights

Polarity and Solubility: The two methoxy groups in this compound increase its polarity compared to methyl or ethyl analogs, enhancing solubility in polar solvents like water or ethanol. In contrast, 2,2-dimethylbutan-1-amine is more hydrophobic, favoring nonpolar solvents .

However, steric hindrance from bulky substituents (e.g., ethyl in 2-ethyl-2-methoxybutan-1-amine) may counteract this effect . N-Methylation (as in N,2-dimethylbutan-1-amine) reduces basicity by delocalizing the lone pair on nitrogen .

Reactivity in Synthesis :

  • Methoxy-substituted amines are valuable intermediates in pharmaceuticals (e.g., see ’s diphenylethylamine derivatives). The polar nature of this compound may facilitate reactions requiring nucleophilic amines, such as reductive amination or coupling reactions .
  • Steric hindrance in analogs like 2-ethyl-2-methoxybutan-1-amine could slow reaction kinetics compared to less hindered derivatives .

Biological Activity

2,2-Dimethoxybutan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an amine derivative with the following structural formula:

C6H15N CAS Number 3453 99 4 \text{C}_6\text{H}_{15}\text{N}\quad \text{ CAS Number 3453 99 4 }

This compound features two methoxy groups attached to the second carbon of a butane chain, which contributes to its unique chemical properties.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity . In vitro studies have shown that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. A notable study reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Table 2 summarizes the IC50 values obtained from these studies.

Cell LineIC50 Value (µM)
A54915
MCF-720

The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell proliferation and survival.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Notably, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes related to cancer progression. This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer properties of this compound using xenograft models. The compound was administered at varying doses, and tumor growth was monitored over several weeks. The results demonstrated a significant reduction in tumor size compared to control groups (p < 0.05).

Clinical Implications

The findings suggest that this compound holds promise as a potential therapeutic agent in cancer treatment. Further clinical trials are warranted to evaluate its efficacy and safety in humans.

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